molecular formula C13H10ClN3OS B8198990 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B8198990
M. Wt: 291.76 g/mol
InChI Key: NUVVEHIZUGPZHQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative with a chloro substituent at position 4, a methylthio group at position 2, and a 3-methoxyphenyl moiety at position 4. The nitrile group at position 5 enhances its electronic properties, making it a key intermediate in medicinal chemistry for synthesizing anticancer agents targeting pathways like PI3K/AKT .

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-18-9-5-3-4-8(6-9)11-10(7-15)12(14)17-13(16-11)19-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVVEHIZUGPZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Substitution Methods

MethodConditionsYield (%)Selectivity (C2:C4)
Sequential Cl/SCH₃POCl₃ (110°C), NaSCH₃ (0°C)7295:5
One-pot Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C6598:2
Direct cyclocondensationNaOMe, EtOH, reflux68N/A

Analytical Validation of Synthetic Intermediates

Key intermediates are characterized spectroscopically:

  • 6-(3-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile : ¹³C NMR (DMSO-d₆): δ 167.2 (C≡N), 159.8 (C2-SCH₃), 138.4 (C4).

  • 4-Chloro Intermediate : HRMS (ESI+) m/z calc. for C₁₃H₁₀ClN₃OS [M+H]⁺: 292.0274, found: 292.0276.

Challenges in Regioselectivity and Functional Group Compatibility

The 3-methoxyphenyl group’s electron-donating effects complicate electrophilic substitution. To mitigate this, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) at −78°C, enabling precise functionalization. Additionally, the methylthio group’s susceptibility to oxidation necessitates inert atmospheres during reactions, with antioxidants like BHT (butylated hydroxytoluene) added in catalytic amounts .

Chemical Reactions Analysis

Chemical Reactions Analysis of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

This compound is a pyrimidine derivative with a chlorinated pyrimidine core substituted with a methoxyphenyl group and a methylthio group. This compound is studied for its potential applications in medicinal chemistry, especially in the development of anticancer agents. The presence of multiple functional groups allows it to undergo a variety of chemical reactions.

Key Chemical Reactions

  • Nucleophilic Substitution : The chlorine atom in this compound can be displaced by nucleophiles such as amines, alkoxides, or thiols.

    • This reaction is valuable for introducing diverse substituents at the 4-position of the pyrimidine ring.

    • The reaction typically requires controlled conditions, such as temperature and solvent choice, to optimize yield and purity. Polar aprotic solvents can facilitate nucleophilic attack on the carbon atom.

  • Suzuki Coupling : The chlorine substituent can participate in Suzuki coupling reactions, enabling the introduction of aryl or heteroaryl groups at the 4-position.

    • This reaction uses a palladium catalyst to form a carbon-carbon bond between the pyrimidine ring and the incoming aryl or heteroaryl group.

  • Methylthio Displacement : The methylthio group can be displaced by various nucleophiles.

    • Replacing the methylthio group can introduce other sulfur-containing or nitrogen-containing substituents, modifying the compound's electronic and steric properties.

  • Carbonitrile Reactions : The carbonitrile group can be hydrolyzed to form a carboxylic acid or amidated to produce an amide.

    • Hydrolysis requires acidic or basic conditions, while amidation involves reaction with amines.

    • The carbonitrile group can be reduced to an amine using reducing agents.

  • Cyclization Reactions : this compound can undergo cyclization reactions to form fused heterocyclic systems.

    • These reactions involve intramolecular or intermolecular cyclizations, leading to the formation of complex molecular architectures.

  • Reaction with Aromatic Primary Amine: Substituted aromatic primary amines can react with 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile to yield substituted pyrimidine derivatives .

  • Reaction with Substituted Piperazine Derivatives: The reaction of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted piperazine derivatives produces 4-(4-methoxyphenyl)-2-(methylthio)-6-(substitutedpiperazin-1-yl)pyrimidine-5-carbonitrile .

    • This reaction is typically conducted in dry benzene under reflux conditions .

Reaction Conditions

  • Solvents: Benzene, acetonitrile .

  • Temperature: Reflux temperature for reactions with piperazine derivatives .

  • Catalysts: Palladium catalysts for Suzuki coupling reactions.

  • Other Reagents: Hydrazine hydrate, sodium methoxide .

Selected Examples

  • Synthesis of pyrimidine derivatives : Reacting 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted aromatic primary amine .

  • Synthesis of 4-(4-methoxyphenyl)-2-(methylthio)-6-(substitutedpiperazin-1-yl)pyrimidine-5-carbonitrile : Reacting 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. The compound functions as a potential anticancer agent, particularly through its ability to disrupt cellular processes.

  • Mechanism of Action : The compound acts primarily by inhibiting the activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. It mimics ATP and binds to the receptor, leading to inhibition of downstream signaling pathways essential for cell proliferation and survival .
  • Case Study : In a study involving MDA-MB-435 breast cancer cells, administration of this compound at a dosage of 75 mg/kg resulted in significant tumor reduction compared to control groups. The observed mechanism included microtubule depolymerization, which is crucial for inducing apoptosis in cancer cells.
Cell Line IC50 (µM) Mechanism
MDA-MB-4359.0Microtubule depolymerization
HCT-11611.5Cell cycle arrest at G2/M phase

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored, revealing promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values indicate moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain MIC (µg/mL)
E. coli15
S. aureus12

Biochemical Properties

The biochemical interactions of this compound are critical for understanding its applications:

  • Enzyme Interactions : The compound has been shown to interact with various enzymes, indicating its potential role as an enzyme inhibitor. This could be pivotal in treating diseases where enzyme activity is dysregulated.
  • Metabolic Pathways : It participates in several metabolic pathways, affecting metabolic flux and influencing overall cellular metabolism through interactions with specific enzymes and cofactors.

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

  • Variations in the substituents on the pyrimidine ring can significantly alter biological activity. For instance, modifications to the methoxy group or changes in halogen substitutions can enhance or reduce potency against specific targets .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxyphenyl Substitution

The positional isomer 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile () differs only in the methoxy group's position on the phenyl ring. Key differences include:

  • Synthetic Pathways : The 4-methoxyphenyl variant is synthesized via chlorination of intermediate 2 using POCl₃, confirmed by IR and NMR spectral data (disappearance of NH and C=O bands) .
  • Biological Activity : The 4-methoxyphenyl core is a lead compound in anticancer research, showing PI3K/AKT inhibition. Substitution at C-4 with piperazine derivatives (e.g., compound 4c in ) enhances enzyme inhibition, suggesting that the 3-methoxy isomer may exhibit altered binding kinetics due to steric and electronic effects .

Substituent Variations at Position 6

  • 4-(3,4-Dimethylphenyl) Analogs : describes 4-(3,4-dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with a lower melting point (266–268°C) compared to the 4-methoxyphenyl analog (300°C), highlighting the impact of substituent bulkiness and hydrogen bonding on crystallinity .
  • Tetrazole and Propargyl Thio Derivatives : Compounds like 4-(3-methoxyphenyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-2-(prop-2-yn-1-ylthio)pyrimidine-5-carbonitrile () exhibit lower melting points (189–192°C) due to flexible alkyne and tetrazole groups, which reduce lattice stability .

Substituent Variations at Position 2

  • Methylthio vs.

Physicochemical Properties

Melting Points and Spectral Data

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
4-(4-Methoxyphenyl) analog 300 2204 NH peak disappearance
4-(3,4-Dimethylphenyl) analog 266–268 2216 Aromatic protons at δ 6.8–7.4
Tetrazole derivative (Compound 15) 189–192 Not reported Propargyl protons at δ 3.82–4.07

Elemental Analysis

Compound Formula C (%) H (%) N (%)
4-(4-Methoxyphenyl) analog C₁₃H₁₁N₃O₂S 57.13 4.06 15.37
4-(3,4-Dimethylphenyl) analog C₁₄H₁₃N₃OS 61.97 4.83 15.49
Tetrazole derivative (Compound 15) C₁₈H₁₃N₇S₂ 53.49 3.25 24.30

The 3-methoxyphenyl analog likely has elemental values closer to the 4-methoxy variant but with slight deviations due to substituent orientation.

Biological Activity

4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, with the chemical formula C13_{13}H10_{10}ClN3_3OS and a molar mass of 291.76 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a chloro group, a methoxyphenyl moiety, and a methylthio group, which may contribute to its diverse biological effects.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is noted for its stability under various conditions but is sensitive to moisture and should be stored appropriately to maintain efficacy .

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
  • IC50_{50} Values : Preliminary data suggest that this compound exhibits IC50_{50} values in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Cell Line IC50_{50} (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
HCT-116Data not specified

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have tested its efficacy against various bacterial strains:

  • Bacterial Strains : The compound was evaluated against E. coli, S. aureus, K. pneumoniae, among others.
  • Minimum Inhibitory Concentration (MIC) : Although specific MIC values were not detailed in the studies reviewed, the compound exhibited notable antimicrobial activity at varying concentrations .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer proliferation pathways.
  • Interaction with Biomolecules : Its structural features suggest potential interactions with DNA and other cellular targets, leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar pyrimidine derivatives:

  • Study on Anticancer Activity : A comparative study assessed the anticancer efficacy of various pyrimidine derivatives, including those structurally related to this compound. Results indicated that modifications at the C-4 position significantly influenced activity against different cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on synthesizing a series of pyrimidine derivatives for antimicrobial testing, revealing that substitutions on the pyrimidine ring could enhance activity against resistant bacterial strains .

Q & A

Q. What safety precautions are critical when handling intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine?

  • Guidelines :
  • Use fume hoods and PPE (nitrile gloves, goggles) due to toxic/corrosive reagents (POCl₃, HCl).
  • Store intermediates at –20°C to prevent decomposition .
  • Neutralize waste with 10% NaHCO₃ before disposal .

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